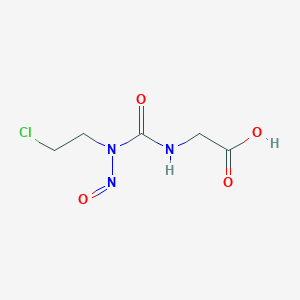
O-2-Methylthymine
Vue d'ensemble
Description
O-2-Methylthymine is a modified nucleobase derived from thymine, one of the four nucleobases in the nucleic acid of DNA. It is an alkylated form of thymine, where a methyl group is attached to the oxygen atom at the second position of the thymine molecule. This modification can occur due to exposure to alkylating agents, which are chemicals that transfer alkyl groups to other molecules. This compound is of particular interest in the study of DNA damage and repair mechanisms, as well as in understanding mutagenesis and carcinogenesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-2-Methylthymine can be synthesized through the methylation of thymine using alkylating agents such as N-methyl-N-nitrosourea or dimethyl sulfate. The reaction typically involves the following steps:
Methylation with N-methyl-N-nitrosourea (MNU): Thymine is treated with MNU under controlled conditions to introduce the methyl group at the oxygen atom at the second position.
Methylation with Dimethyl Sulfate (DMS): Thymine is exposed to DMS, which also results in the formation of this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: O-2-Methylthymine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the methyl group with other alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various alkylated thymine derivatives .
Applications De Recherche Scientifique
O-2-Methylthymine has several scientific research applications, including:
Chemistry: It is used to study the effects of alkylation on nucleobases and the resulting changes in chemical properties.
Biology: It serves as a model compound to investigate DNA damage and repair mechanisms, particularly the role of alkylating agents in mutagenesis.
Medicine: Research on this compound contributes to understanding the molecular basis of cancer and the development of chemotherapeutic agents that target alkylated DNA.
Mécanisme D'action
The mechanism of action of O-2-Methylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. The presence of the methyl group at the second position of thymine can lead to mispairing during DNA replication, resulting in mutations. Additionally, this compound can be recognized and repaired by specific DNA repair enzymes, such as alkyl DNA glycosylases, which remove the damaged base and initiate the repair process .
Comparaison Avec Des Composés Similaires
O-4-Methylthymine: Another alkylated form of thymine with a methyl group at the fourth position.
O-2-Methylcytosine: An alkylated form of cytosine with a methyl group at the second position.
3-Methylthymine: A methylated thymine with the methyl group at the third position.
Comparison: O-2-Methylthymine is unique in its specific methylation at the second position, which affects its hydrogen bonding and base pairing properties differently compared to other methylated nucleobases. For instance, O-4-Methylthymine and O-2-Methylcytosine have different hydrogen bonding preferences and repair mechanisms, highlighting the distinct biological and chemical behaviors of these compounds .
Propriétés
IUPAC Name |
2-methoxy-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYOQDGUUJNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180567 | |
| Record name | O-2-Methylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25902-91-4 | |
| Record name | O-2-Methylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025902914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-2-Methylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)








